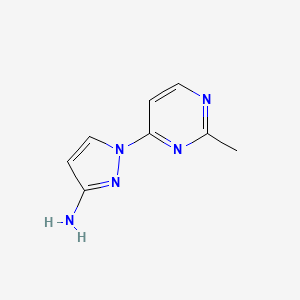

1-(2-Methylpyrimidin-4-yl)-1h-pyrazol-3-amine

Description

1-(2-Methylpyrimidin-4-yl)-1h-pyrazol-3-amine is a heterocyclic compound that features both pyrimidine and pyrazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyrimidine and pyrazole rings in its structure imparts unique chemical and biological properties.

Properties

Molecular Formula |

C8H9N5 |

|---|---|

Molecular Weight |

175.19 g/mol |

IUPAC Name |

1-(2-methylpyrimidin-4-yl)pyrazol-3-amine |

InChI |

InChI=1S/C8H9N5/c1-6-10-4-2-8(11-6)13-5-3-7(9)12-13/h2-5H,1H3,(H2,9,12) |

InChI Key |

SMVGUNVWRZFTPO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=CC(=N1)N2C=CC(=N2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylpyrimidin-4-yl)-1h-pyrazol-3-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylpyrimidine-4-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to yield the desired pyrazole derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Substitution Reactions

The primary amine group on the pyrazole ring participates in nucleophilic substitution reactions. Key examples include:

Halogenation

-

Iodination : Treatment with KI and NaNO₂ under acidic conditions yields 3-iodo-1H-pyrazole derivatives .

Example :

Reagents Conditions Yield Product NaNO₂, KI, HCl 0–28°C, 2.75 hr 80% 3-iodo-1H-pyrazole

Arylation

-

Buchwald–Hartwig Coupling : Reaction with aryl halides (e.g., iodobenzene) using CuBr₂/Cs₂CO₃ in DMF under microwave irradiation forms N-aryl derivatives .

Example :

Reagents Conditions Yield Product CuBr₂, Cs₂CO₃ 190°C, 20 min (microwave) 80% 1-phenyl-1H-pyrazol-3-amine

Condensation and Cyclization Reactions

The amine group facilitates condensations with carbonyl compounds:

Pyrazolopyridine Formation

-

Reaction with sodium nitromalonaldehyde in water at 90°C produces 5-nitro-1H-pyrazolo[3,4-b]pyridine .

Example :

Reagents Conditions Yield Product Sodium nitromalonaldehyde 90°C, 16 hr 27% 5-nitro-1H-pyrazolo[3,4-b]pyridine

Cross-Coupling Reactions

The pyrimidine ring enables metal-catalyzed cross-coupling:

Suzuki–Miyaura Coupling

Acid/Base-Mediated Reactions

Zinc Chloride-Assisted Cyclization

-

In ethanol with ZnCl₂ and HCl, the amine reacts with 1,3-dicarbonyl compounds to form fused pyrazolo-pyridines .

Example :

Reagents Conditions Yield Product ZnCl₂, HCl Reflux, 1 hr 33% 5-nitro-1H-pyrazolo[3,4-b]pyridine

Biological Activity-Driven Modifications

While not strictly reactions, the compound’s kinase inhibitor activity (e.g., CDK16 targeting) often involves functionalization at:

-

Pyrimidine C6 : Introduction of aromatic linkers via sulfhydryl or amino groups .

-

Pyrazole N1 : Alkylation or acylation to enhance selectivity .

Key Research Findings

-

Selectivity in Coupling : Microwave-assisted conditions enhance reaction efficiency and reduce side products .

-

Acid Stability : The pyrimidine ring remains intact under strongly acidic conditions (e.g., concentrated HCl) .

-

Biological Relevance : Modifications at the pyrimidine C6 position improve kinase inhibition potency .

Scientific Research Applications

Pyrimidine Derivatives

Pyrimidines are aromatic nitrogen-containing rings that are found in DNA and RNA bases like uracil, thymine, and cytosine.

Pyrimidinamine derivatives are considered promising agricultural compounds because of their outstanding activity and their mode of action, which is different from other fungicides. A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template, and the new compounds showed excellent fungicidal activity.

Pyrazole Derivatives

Pyrazoles are a class of heterocyclic compounds with diverse applications in medicinal and agricultural chemistry .

N-substituted pyrazole amines have applications that led to inhibitors .

Pyrrolidine

Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases. The pyrrolidine ring can be constructed from different cyclic or acyclic precursors, or functionalized preformed pyrrolidine rings can be used, such as proline derivatives. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates.

Other Potential Applications

- Inhibitors N-substituted pyrazole amines can be used as inhibitors .

- Agricultural chemistry Pyrimidinamine derivatives are promising agricultural compounds because of their fungicidal activity.

- Medicinal chemistry Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases.

Safety Information

One search result provides safety information for a related compound, 1-(2-methylpyrimidin-4-yl)piperidin-4-amine, which includes the following hazards :

Mechanism of Action

The mechanism of action of 1-(2-Methylpyrimidin-4-yl)-1h-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. These interactions are mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

2-Aminopyrimidin-4-one: Known for its antiviral and antitumor activities.

Pyrrolo[2,3-d]pyrimidine derivatives: Exhibits potent anticancer properties.

Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine derivatives: Known for their anti-inflammatory activity.

Uniqueness: 1-(2-Methylpyrimidin-4-yl)-1h-pyrazol-3-amine stands out due to its dual ring structure, which imparts a unique combination of chemical reactivity and biological activity. This makes it a versatile compound for various applications, particularly in medicinal chemistry and materials science.

Biological Activity

1-(2-Methylpyrimidin-4-yl)-1H-pyrazol-3-amine is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features both a pyrimidine and a pyrazole ring, which contribute to its unique properties and interactions within biological systems. Its applications range from medicinal chemistry to agrochemical development, with significant interest in its enzyme inhibition capabilities and anticancer properties.

The biological activity of this compound primarily revolves around its ability to inhibit specific enzymes by binding to their active sites. This interaction disrupts various biological pathways, potentially leading to therapeutic effects in conditions such as cancer and infectious diseases. The compound's dual ring structure enhances its versatility as a scaffold for developing bioactive molecules.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. It has been investigated for its effectiveness against various cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce apoptosis. The compound's mechanism involves targeting specific kinases that are often dysregulated in cancer .

Antimicrobial Activity

The compound has also shown antimicrobial properties, particularly against certain bacterial strains. Studies have indicated that it can effectively inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Variations in the substituents on the pyrazole ring can significantly affect its potency and selectivity towards specific biological targets. For instance, modifications that enhance hydrogen bonding capabilities have been correlated with increased inhibitory activity against certain enzymes .

Case Studies and Research Findings

Several studies have provided insights into the biological activities of this compound:

- Antitumor Activity : In a study examining various pyrazole derivatives, this compound was found to exhibit significant cytotoxic effects on human cancer cell lines, with IC50 values indicating potent activity .

- Enzyme Inhibition : A docking study revealed that the compound binds effectively to the active sites of target enzymes, such as kinases involved in cancer progression. This binding was associated with a reduction in downstream signaling pathways critical for tumor growth .

- Antimicrobial Testing : In vitro assays demonstrated that this compound possesses substantial antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics used in clinical settings .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound | Anticancer Activity | Antimicrobial Activity | Enzyme Inhibition |

|---|---|---|---|

| This compound | High | Moderate | Strong |

| Pyrazolo[3,4-d]pyrimidine | Moderate | Low | High |

| Quinazoline | High | Moderate | Moderate |

Q & A

Advanced Research Question

- Substituent effects : Introducing electron-withdrawing groups (e.g., Cl, CF₃) at the pyrimidine 2-position enhances metabolic stability, while methyl groups improve solubility .

- Heterocycle replacement : Replacing pyrimidine with pyridine (as in ) alters binding affinity in kinase inhibition assays .

- Amine functionalization : Acylation or alkylation of the pyrazole-3-amine group modulates bioavailability, as shown in antibacterial analogs .

Methodology : Use parallel synthesis (e.g., Ugi reactions) to generate derivatives, followed by HPLC-MS purity checks .

How can contradictory spectral or crystallographic data be resolved during structural elucidation?

Advanced Research Question

- NMR discrepancies : Dynamic proton exchange (e.g., amine tautomerism) may cause splitting; use DMSO-d₆ to stabilize conformers .

- Crystallographic challenges : Poor crystal growth in polar solvents? Switch to mixed solvents (e.g., CHCl₃/MeOH) and optimize slow evaporation .

- Validation : Cross-reference with DFT-calculated spectra (B3LYP/6-31G*) to assign ambiguous signals .

What computational tools are recommended for optimizing reaction pathways and predicting regioselectivity?

Advanced Research Question

The ICReDD framework integrates quantum chemical calculations (e.g., DFT for transition state analysis) and machine learning to predict optimal conditions:

- Reaction Design : Simulate energy barriers for pyrazole-pyrimidine coupling steps .

- Regioselectivity : Hirshfeld charge analysis identifies nucleophilic sites on pyrimidine rings .

Case Study : DFT-guided optimization increased yields of a similar compound from 18% to 35% by adjusting solvent polarity .

How can low yields in multi-step syntheses be systematically addressed?

Advanced Research Question

- Bottleneck identification : Use LC-MS to detect intermediates or by-products (e.g., dehalogenation in iodopyrazole steps) .

- Catalyst screening : Test palladium/copper bimetallic systems for Suzuki-Miyaura couplings (unlike ’s Cu-only method) .

- Workflow : Employ DoE (Design of Experiments) to optimize temperature, solvent, and stoichiometry .

What analytical techniques are critical for assessing stability and degradation pathways?

Basic Research Question

- Forced degradation studies : Expose to heat (40–60°C), UV light, and acidic/basic conditions. Monitor via:

- HPLC : Detect hydrolysis products (e.g., pyrazole-3-amine cleavage) .

- TGA/DSC : Identify thermal decomposition thresholds (>200°C for most analogs) .

Advanced Application : Use QSAR models to predict oxidative susceptibility of methyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.